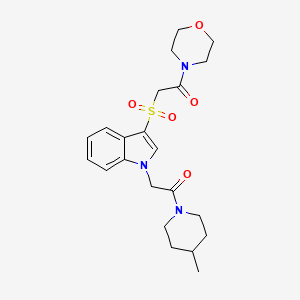![molecular formula C18H18ClNO5 B2656540 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-chloro-2-methoxybenzamide CAS No. 1396852-99-5](/img/structure/B2656540.png)
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-chloro-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with the benzo[d][1,3]dioxol-5-yl structure are found in a variety of substances that possess important pharmaceutical and biological applications . They have been reported to have potent cyclooxygenase inhibitory activity, anti-convulsant, antioxidant, anti-inflammatory, analgesic, anti-microbial, anti-tubercular, antiviral, schistosomiasis, anti-platelet, and anti-tumoral activities .
Synthesis Analysis
While specific synthesis methods for “N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-chloro-2-methoxybenzamide” are not available, similar compounds have been synthesized via various methods. For instance, organoselenium compounds incorporating the benzo[d][1,3]dioxol-5-yl structure have been synthesized . The synthesis often involves the use of various catalysts and solvents .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results have also been reported for some compounds .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, diselenide was transformed into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite followed by the addition of suitable electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the Lipinski rule of five, which predicts drug likeness, and bioactive scores have been calculated for some compounds .Wissenschaftliche Forschungsanwendungen
Sigma-2 Receptor Probe Development
A study by Xu et al. (2005) introduced analogues such as RHM-1 and RHM-2, related structurally to the compound , as novel sigma-2 receptor probes. These analogues, especially RHM-1, demonstrated high affinity for sigma-2 receptors in vitro, suggesting their potential utility in the study of sigma-2 receptors, which are implicated in cancer and neurological diseases (Xu et al., 2005).
Antimicrobial and Antioxidant Activities
Yang et al. (2015) discovered new benzamides from endophytic Streptomyces, showcasing antimicrobial and antioxidant activities. Though not the exact compound, these findings highlight the potential of benzamide derivatives in combating microbial infections and oxidative stress, areas where the target compound could potentially be applied (Yang et al., 2015).
Antioxidant Agent Development
Perin et al. (2018) conducted a study on N-arylbenzamides, emphasizing their antioxidative properties. The derivatives showcased promising antioxidative potential, signifying the role benzamide derivatives, including the compound , could play in developing potent antioxidant agents (Perin et al., 2018).
Potential for PET Radiotracers
Gao et al. (2018) synthesized carbon-11-labeled CK1 inhibitors, showcasing the utility of such compounds in PET imaging for Alzheimer's disease. Although not directly related, this study implies the broader potential of structurally complex benzamides in diagnostic imaging, particularly in neurodegenerative diseases (Gao et al., 2018).
Anti-Parasite Agent Development
Pastrana Restrepo et al. (2018) synthesized novel iodotyramides, demonstrating significant anti-parasite activity. This research indicates the potential of benzamide derivatives in developing treatments against protozoan parasites (Pastrana Restrepo et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Research into compounds with the benzo[d][1,3]dioxol-5-yl structure is ongoing due to their potential applications in various fields, including organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . Further optimization of these compounds may lead to more active analogs and a better understanding of the structure–activity relationships of these molecules .
Eigenschaften
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-5-chloro-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO5/c1-18(22,11-3-5-15-16(7-11)25-10-24-15)9-20-17(21)13-8-12(19)4-6-14(13)23-2/h3-8,22H,9-10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXMIGYLYXJJAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C=CC(=C1)Cl)OC)(C2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-chloro-2-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-cyano-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2656459.png)
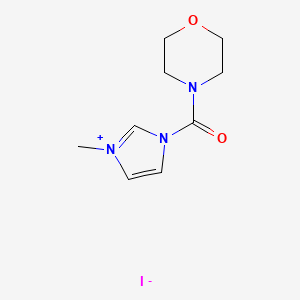
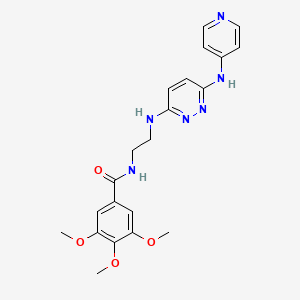
![2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2656463.png)
![Tert-butyl 4-[2-oxo-2-(pyridin-3-yl)ethyl]piperidine-1-carboxylate](/img/structure/B2656464.png)

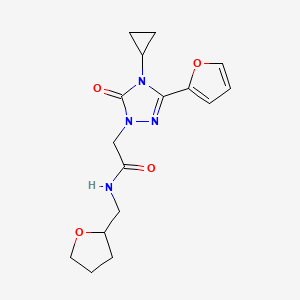

![N-(3,4-dimethoxyphenethyl)-6-((2-((3-methoxypropyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2656474.png)
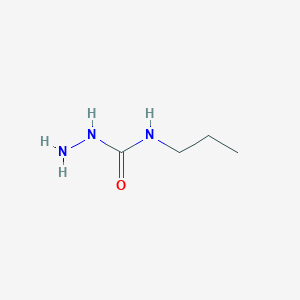
![3-[4-Amino-3-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2656477.png)
![4-({[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2656478.png)

